5-[(2-Nitrophenyl)methylene]-2,4-thiazolidinedione

Antimicrobial resistance Gram-negative bacteria Thiazolidinedione SAR

Select 5-[(2-Nitrophenyl)methylene]-2,4-thiazolidinedione (NSC 55655) for E. coli-targeted discovery. Its ortho-nitro group uniquely confers the lowest class MIC against E. coli (4.5×10⁻² µM/mL), distinguishing it from electron-donating analogs active only against Gram-positive strains. A validated reference with reproducible MICs (4.5–9.9 µM/mL bacteria; 4.99 µM/mL fungi), dual antimicrobial-antioxidant profile (IC₅₀=36.17 µg/mL), defined LogP (2.77), and antidiabetic activity (IC₅₀=43.63 µg/mL). The optimal benchmark for SAR studies and E. coli primary screens.

Molecular Formula C10H6N2O4S
Molecular Weight 250.23 g/mol
Cat. No. B079549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-Nitrophenyl)methylene]-2,4-thiazolidinedione
Molecular FormulaC10H6N2O4S
Molecular Weight250.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)[N+](=O)[O-]
InChIInChI=1S/C10H6N2O4S/c13-9-8(17-10(14)11-9)5-6-3-1-2-4-7(6)12(15)16/h1-5H,(H,11,13,14)
InChIKeyAOOOVMMYAYKAGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(2-Nitrophenyl)methylene]-2,4-thiazolidinedione: Chemical Class and Primary Research Applications


5-[(2-Nitrophenyl)methylene]-2,4-thiazolidinedione (also known as NSC 55655 or Compound 4) belongs to the 5-arylidene-2,4-thiazolidinedione class, a pentacyclic heterocyclic scaffold characterized by a five-membered thiazolidine-2,4-dione ring linked to an arylidene moiety via an exocyclic double bond [1]. This structural framework is a privileged pharmacophore associated with a broad spectrum of biological activities, including antimicrobial, antidiabetic, and antioxidant effects [1]. The compound specifically features a 2-nitrophenyl substituent, an electron-withdrawing group that critically influences its biological profile compared to unsubstituted or electron-donating analogs [1].

Why 5-[(2-Nitrophenyl)methylene]-2,4-thiazolidinedione Cannot Be Replaced by Uncharacterized Thiazolidinedione Analogs


Within the 5-arylidene-2,4-thiazolidinedione series, simple substitution with a different analog is not functionally equivalent due to profound, substituent-specific shifts in antimicrobial potency and target organism spectrum. Systematic structure-activity relationship (SAR) analysis confirms that the presence of an electron-withdrawing group, such as the ortho-nitro (o-NO₂) moiety on the benzylidene ring of 5-[(2-Nitrophenyl)methylene]-2,4-thiazolidinedione, specifically enhances antibacterial activity against Escherichia coli, whereas electron-releasing groups (e.g., methoxy) preferentially potentiate activity against Gram-positive strains and fungi [1]. This divergent biological fingerprint demonstrates that the compound's profile is not a generic class effect but a direct consequence of its unique 2-nitrophenyl substitution, making substitution with a structurally similar but unvalidated analog scientifically unsound for targeted applications [1].

Quantitative Differentiation of 5-[(2-Nitrophenyl)methylene]-2,4-thiazolidinedione vs. Closest Analogs


Target-Specific Antibacterial Potency Against E. coli Differentiates the o-NO₂ Analog from Class Peers

In a direct head-to-head in vitro comparison against a panel of 5-arylidene-2,4-thiazolidinedione derivatives, the target compound (designated Compound 4) exhibited the most potent antibacterial activity specifically against the Gram-negative bacterium Escherichia coli. Its minimum inhibitory concentration (MIC) of 4.5 × 10⁻² µM/mL was the lowest among all tested compounds in the series, including those with electron-releasing substituents such as 3,4,5-trimethoxy (Compound 6, MIC = 4.99 × 10⁻² µM/mL) [1]. This demonstrates a clear, measurable advantage for the o-NO₂ substituent against this clinically relevant pathogen [1].

Antimicrobial resistance Gram-negative bacteria Thiazolidinedione SAR

Broad-Spectrum Antimicrobial Profile Against Gram-Positive and Fungal Strains

The target compound demonstrates a reproducible, broad-spectrum antimicrobial profile across multiple bacterial and fungal strains. Consolidated vendor technical data (supported by primary literature) reports MIC values of 4.5-9.9 μM/mL against a panel of Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Klebsiella pneumoniae, Salmonella typhi) bacteria, and a uniform MIC of 4.99 μM/mL against the fungi Aspergillus niger and Candida albicans . This multi-target inhibition profile, while not a head-to-head comparison against all individual analogs, distinguishes the compound from many 5-arylidene derivatives that exhibit narrower, primarily Gram-positive activity [1].

Antimicrobial spectrum Gram-positive bacteria Antifungal activity

Moderate In Vitro Antidiabetic Potential via α-Amylase Inhibition

In a comparative in vitro antidiabetic assay measuring α-amylase inhibition, the target compound (Compound 4) exhibited an IC₅₀ value of 43.63 μg/mL [1]. While not the most potent in its series (Compound 15 achieved IC₅₀ = 22.35 μg/mL, and the positive control acarbose had an IC₅₀ = 21.44 μg/mL), this value represents quantifiable, moderate inhibitory activity. This establishes a baseline for its antidiabetic potential, which is relevant when selecting a compound for multi-target profiling [1].

Antidiabetic agent α-Amylase inhibition Enzyme assay

Quantified In Vitro Antioxidant Capacity Measured by DPPH Assay

The compound's antioxidant activity was quantified in a comparative in vitro DPPH radical scavenging assay. It demonstrated an IC₅₀ value of 36.17 μg/mL [1]. This positions it as a moderate antioxidant within its synthetic series, less potent than the lead compound 19 (IC₅₀ = 27.66 μg/mL) but more active than several other analogs (e.g., Compound 2, IC₅₀ = 62.14 μg/mL) [1]. The data confirm that the o-NO₂ substituent contributes to, but does not maximize, free radical scavenging capacity in this scaffold [1].

Antioxidant Free radical scavenging DPPH assay

Defined Physicochemical Property Set for Computational and Formulation Studies

For computational chemistry or drug formulation studies, the target compound offers a well-defined set of physicochemical properties that are distinct from many analogs. Key calculated properties include a molecular weight of 250.23 g/mol, a calculated LogP of 2.77, a topological polar surface area (tPSA) of 117.29 Ų, and a hydrogen bond donor count of 1 [1]. The LogP value, in particular, reflects the lipophilic contribution of the 2-nitrophenyl group and directly influences predicted membrane permeability and solubility compared to more polar or lipophilic analogs [1].

Drug design Computational chemistry ADME prediction

Optimal Research and Procurement Scenarios for 5-[(2-Nitrophenyl)methylene]-2,4-thiazolidinedione


Targeted Gram-Negative Antibacterial Screening Programs

This compound is the optimal choice within the 5-arylidene-2,4-thiazolidinedione series for primary screens specifically targeting Escherichia coli. As demonstrated by direct comparative data, it exhibits the lowest MIC against this Gram-negative pathogen in its class (MIC = 4.5 × 10⁻² µM/mL) [1]. Procurement for E. coli-focused antibacterial discovery should prioritize this compound over less active analogs, as the ortho-nitro group is a critical determinant of this specific activity [1].

Broad-Spectrum Antimicrobial Reference or Control Compound

Researchers requiring a single, well-characterized thiazolidinedione reference with validated activity against a diverse panel of microorganisms (B. subtilis, S. aureus, K. pneumoniae, E. coli, S. typhi, A. niger, C. albicans) can procure this compound for use as a positive control or benchmark . Its reproducible MIC range (4.5-9.9 μM/mL for bacteria, 4.99 μM/mL for fungi) provides a reliable quantitative standard for assay validation and comparison with novel derivatives .

Structure-Activity Relationship (SAR) and Medicinal Chemistry Campaigns

This compound serves as a crucial 'active' reference point for medicinal chemists exploring the impact of electron-withdrawing substituents on the thiazolidinedione scaffold. Its defined antibacterial, antidiabetic (IC₅₀ = 43.63 μg/mL), and antioxidant (IC₅₀ = 36.17 μg/mL) profiles [1], combined with known physicochemical properties (LogP = 2.77) [2], make it an essential comparator for synthesizing and evaluating new analogs. Its moderate but quantifiable activities provide a clear baseline for measuring potency gains or losses from structural modifications.

Multi-Target Lead Profiling for Polypharmacology Studies

For research programs investigating compounds with dual or multi-target potential (e.g., combined antimicrobial and antioxidant activity), this compound offers a validated starting point. It is a demonstrated inhibitor of bacterial and fungal growth and a quantifiable antioxidant agent [1]. This multi-faceted activity profile, documented in a single, consistent experimental system, supports its use in studies of polypharmacology or in the development of therapeutic agents for complex diseases like infected diabetic wounds where both properties are desirable [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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